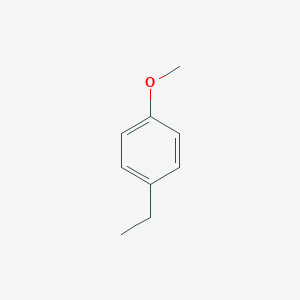

4-Ethylanisole

Overview

Description

Molecular Structure Analysis

The molecular and crystal structure of compounds related to 4-ethylanisole, specifically N-(4-n-butyloxybenzylidene)-4′-ethylaniline (4O.2), has been thoroughly investigated. The study reveals that the crystals of this compound belong to the triclinic system with space group P1 and contain two molecules per unit cell. The molecular conformation shows that the planes of the two phenyl rings are twisted relative to each other, which is a significant structural feature that could influence the physical and chemical properties of the molecule .

Synthesis Analysis

While the provided papers do not directly address the synthesis of this compound, they do discuss related compounds and general principles that could be applied to its synthesis. For instance, ethylene is a simple alkene that is frequently used in transition-metal-catalyzed carbon-carbon bond-forming reactions, which are a cornerstone of organic synthesis. Such reactions often involve migratory insertions into alkylmetal intermediates, which could theoretically be used to synthesize substituted anisoles like this compound .

Chemical Reactions Analysis

The papers do not provide specific reactions of this compound, but they do offer insights into the types of reactions that similar molecules might undergo. The transition-metal-catalyzed reactions involving ethylene, for example, could be relevant to understanding how the ethyl group in this compound might react under certain conditions, potentially forming new carbon-carbon bonds and leading to a variety of products .

Physical and Chemical Properties Analysis

The resonance enhanced two-photon ionization (REMPI) and mass analyzed threshold ionization (MATI) spectroscopy of this compound have been used to determine the band origin of the S1 ↔ S0 transition and the accurate adiabatic ionization energy. These properties are crucial for understanding the electronic structure and reactivity of the molecule. The study also discusses the vibrational modes observed in the S1 and D0 states, which include not only the aromatic ring bending but also the bending of the OCH3 and ethyl groups, as well as their combinations. This detailed analysis of the vibrational spectra provides valuable information about the physical properties of this compound .

Scientific Research Applications

Catalysis and Organic Synthesis :

- Klopstra et al. (2003) investigated the use of 4-Ethylanisole as a model substrate for benzylic oxidation using non-heme iron catalysts. This study highlights its utility in organic synthesis processes (Klopstra, Hage, Kellogg, & Feringa, 2003).

Spectroscopy and Material Science :

- Hao et al. (2020) conducted resonance enhanced two-photon ionization and mass analyzed threshold ionization spectroscopy of this compound. This research provides valuable insights into the physical properties of this compound, which are crucial in material science applications (Hao, Duan, Yang, Li, & Jia, 2020).

Pharmaceutical Research :

- Saari et al. (1990) explored basic carbamates of 4-hydroxyanisole, a compound related to this compound, as progenitors for melanocytotoxic phenol. Their study provides insights into the potential pharmaceutical applications of similar compounds (Saari, Schwering, Lyle, Smith, & Engelhardt, 1990).

Chemical Analysis and Environmental Science :

- Pavel et al. (1989) investigated the metabolism of 4-hydroxyanisole in humans, providing crucial information for environmental and toxicological studies related to this compound and its derivatives (Pavel, Holden, & Riley, 1989).

Solvent Behavior and Chemical Interactions :

- Salari et al. (2010) studied the structural and intermolecular interactions of solvatochromic probes in mixtures containing 4-nitroanisole, a compound structurally similar to this compound. Their research contributes to understanding solvent behavior in chemical processes (Salari, Khodadadi-Moghaddam, Harifi‐Mood, & Gholami, 2010).

Renewable Energy and Biofuels :

- Liu et al. (2012) used 4-bromoanisole, closely related to this compound, to control the morphology and crystallization in semiconducting polymer blends for organic photovoltaic devices. This demonstrates the potential application of this compound derivatives in renewable energy technologies (Liu, Huettner, Rong, Sommer, & Friend, 2012).

Metabolic Studies in Pharmacology :

- Vad et al. (2008) examined the metabolism and toxicity of ethyl 4-hydroxybenzoate, which is structurally related to this compound. Such studies are crucial for understanding the metabolic pathways and potential toxicological impacts of similar compounds in pharmacological contexts (Vad, Shaik, Mehvar, & Moridani, 2008).

Safety and Hazards

Mechanism of Action

Target of Action

This compound is primarily used as a building block in organic synthesis .

Mode of Action

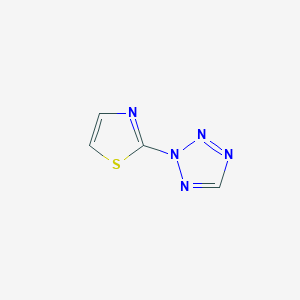

It has been used in the synthesis of various compounds via reactions such as the copper-catalyzed 1,3-dipolar alkyne-azide coupling reaction .

Biochemical Pathways

4-Ethylanisole has been used in the synthesis of photoluminescent 1,2-dihydrophosphinines via a [4 + 2] cycloaddition . It has also been used in a copper-catalyzed, three-component synthesis of trisubstituted 1,2,4-triazoles . These reactions suggest that this compound may participate in various biochemical pathways, depending on the context of its use.

Pharmacokinetics

Its physical properties such as boiling point (87-91 °c/11 mmhg), melting point (28-29 °c), and density (1019 g/mL at 25 °C) have been reported . These properties may influence its pharmacokinetic behavior.

Result of Action

Its use in the synthesis of various compounds suggests that it may have diverse effects depending on the context of its use .

properties

IUPAC Name |

1-ethyl-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-3-8-4-6-9(10-2)7-5-8/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDNRAPAFJLXKBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80164795 | |

| Record name | 4-Ethylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1515-95-3 | |

| Record name | 1-Ethyl-4-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1515-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethylanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001515953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethyl-4-methoxybenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5294 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Ethylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 1-ethyl-4-methoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ETHYLANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I71P5QG20S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the structure of 4-ethylanisole influence its reactivity in polymerization reactions?

A: The presence of the ethoxy group (–OCH2CH3) in this compound significantly impacts its reactivity in anionic polymerization reactions. Studies [] have shown that the position of the ethoxy group relative to the polymer chain end influences the rate of propagation. Specifically, this compound, where the ethoxy group is in the para position, increases the rate of styrene polymerization compared to reactions in pure hydrocarbon solvents. This suggests that the oxygen atom in the ethoxy group can coordinate with the lithium cation of the propagating chain end, enhancing its reactivity. Interestingly, the same study found that 2-ethylanisole, with the ethoxy group in the ortho position, did not show this rate enhancement, likely due to steric hindrance from the ethyl group interfering with the coordination.

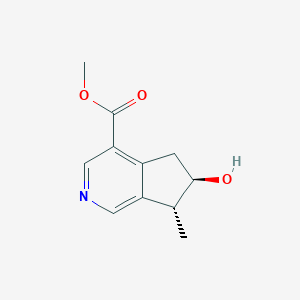

Q2: Can this compound be utilized in the synthesis of complex natural products?

A: this compound serves as a useful starting material in the total synthesis of alkaloids []. Researchers successfully employed this compound as a precursor to synthesize the C-18 oxygenated aspidosperma alkaloid, (±)-limaspermine []. This approach highlights the value of this compound in constructing complex molecular frameworks relevant to natural product synthesis.

Q3: What spectroscopic techniques are valuable for studying this compound?

A: Resonance-enhanced two-photon ionization (REMPI) and mass-analyzed threshold ionization (MATI) spectroscopy are powerful techniques for investigating the electronic and vibrational structures of molecules like this compound []. These techniques provide valuable information about the energy levels within the molecule, offering insights into its photophysical properties and reactivity.

Q4: How can this compound be leveraged in the development of novel biocatalysts?

A: this compound serves as a model substrate for exploring and engineering novel enzymatic activities []. For example, directed evolution of the iron-heme enzyme cytochrome P450BM3 led to the development of the variant P411CHA. This engineered enzyme exhibits remarkable catalytic activity and enantioselectivity in the challenging intermolecular benzylic C–H amination of this compound, using tosyl azide as the nitrogen source []. This success story demonstrates the potential of using this compound as a platform for developing biocatalysts with tailored activities for valuable chemical transformations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[(2E)-2-buten-1-ylamino]benzoate](/img/structure/B128133.png)

![Methyl 2-[(1R)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate](/img/structure/B128145.png)

![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-hydroxy-, (1R-exo)-(9CI)](/img/structure/B128160.png)

![3-{4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenyl}propanoic acid](/img/structure/B128163.png)